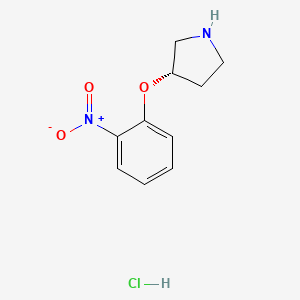![molecular formula C24H23ClFN7O B2355439 2-chloro-6-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021025-56-8](/img/structure/B2355439.png)
2-chloro-6-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a multifaceted compound featuring both aromatic and heterocyclic structures. Its distinct molecular architecture allows it to interact with a variety of biological targets, making it a subject of interest in numerous scientific fields.
Métodos De Preparación
Synthetic routes and reaction conditions: The synthesis of this compound typically starts with 2-chloro-6-fluorobenzoic acid. This acid undergoes a series of reactions such as amination, cyclization, and coupling reactions to form the desired product. The process often includes:
Chlorination and fluorination reactions to introduce the chloro and fluoro groups.
Coupling with pyrazolo[3,4-d]pyrimidine derivatives under specific catalytic conditions to form the core structure.
Reaction with 4-phenylpiperazine to introduce the piperazine ring.
Industrial production methods: Industrially, the production scale involves batch processes in controlled environments to ensure purity and yield. Reaction conditions such as temperature, solvent choice, and reaction time are optimized for large-scale production, with purification steps including recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of reactions:
Oxidation: The compound can undergo oxidation reactions typically with agents like hydrogen peroxide, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions might involve hydrogenation, yielding amines from nitro groups.
Substitution: Halogen groups (chloro, fluoro) are prone to nucleophilic substitution under basic conditions, forming various derivatives.
Common reagents and conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major products formed:
Hydroxylated and reduced derivatives of the original compound, each having different potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry: This compound serves as a building block for synthesizing more complex molecules, enabling the study of structure-activity relationships.
Biology: It’s utilized in studies to understand its interactions with various biological macromolecules, including proteins and enzymes.
Medicine: Potential therapeutic applications include acting as a lead compound in the development of new pharmaceuticals, particularly targeting neurological or oncological pathways.
Industry: Its unique chemical properties are exploited in the manufacturing of specialty chemicals and in material science research.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with specific molecular targets:
Molecular targets: Often involves binding to receptor sites on proteins, modulating their activity.
Pathways involved: Can include inhibition of enzyme activity, altering signal transduction pathways, or interfering with DNA synthesis.
Comparación Con Compuestos Similares
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives:
2-chloro-6-fluoro-N-(2-(1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
2-chloro-6-fluoro-N-(2-(4-(phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
These compounds share structural similarities but differ in their side groups and specific substitutions, which can result in differing biological activities and physical properties, making each unique for targeted applications.
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN7O/c25-19-7-4-8-20(26)21(19)24(34)27-9-10-33-23-18(15-30-33)22(28-16-29-23)32-13-11-31(12-14-32)17-5-2-1-3-6-17/h1-8,15-16H,9-14H2,(H,27,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRIGRKNSVZELN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=C(C=CC=C5Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-[2-(4-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2355361.png)

![N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2355363.png)


![2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2355367.png)
![5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2355368.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2355370.png)

![3-tert-butyl-6-[5-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2355376.png)


